Technical Whitepaper: 2,5-Dimethoxyphenylboronic Acid in Medicinal Chemistry
Technical Whitepaper: 2,5-Dimethoxyphenylboronic Acid in Medicinal Chemistry
The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 2,5-Dimethoxyphenylboronic acid .
Executive Summary
2,5-Dimethoxyphenylboronic acid (CAS: 107099-99-0) is a specialized organoboron intermediate critical to the synthesis of biaryl scaffolds in drug discovery. Distinguished by its electron-rich 2,5-dimethoxy substitution pattern, this reagent serves as a primary building block for introducing the pharmacophoric 2,5-dimethoxyphenyl moiety—a structural motif prevalent in selective serotonin receptor ligands (5-HT2A/2C agonists) and emerging anticancer isoquinoline derivatives. This guide analyzes its physicochemical profile, optimized Suzuki-Miyaura coupling protocols, and handling requirements to mitigate protodeboronation.
Physicochemical Profile
The following data consolidates verified chemical constants and physical properties essential for experimental design.
| Property | Value |
| Chemical Name | 2,5-Dimethoxyphenylboronic acid |
| CAS Number | 107099-99-0 |
| Molecular Formula | C₈H₁₁BO₄ |
| Molecular Weight | 181.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95–98 °C (Lit.) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |
| pKa | ~8.5 (Boronic acid ionization) |
| Storage | 2–8°C (Refrigerate); Hygroscopic |
| InChI Key | QOZLFNQLIKOGDR-UHFFFAOYSA-N |
Synthetic Utility & Mechanism[1][2][3]
The "Ortho-Effect" and Electronic Influence
The 2,5-dimethoxy substitution pattern imparts unique electronic properties to the boronic acid. The methoxy groups are strong electron-donating groups (EDGs).
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Electronic Activation: The increased electron density on the aromatic ring makes the carbon-boron bond more nucleophilic, potentially accelerating the transmetallation step in cross-coupling reactions compared to electron-deficient arylboronic acids.
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Protodeboronation Risk: This same electron richness increases susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond), particularly under acidic conditions or high temperatures. The ipso-carbon is activated for protonation.
Synthesis Workflow
The industrial preparation typically proceeds via halogen-lithium exchange of 1-bromo-2,5-dimethoxybenzene, followed by electrophilic trapping with a trialkyl borate.
Figure 1: Synthetic pathway from the commercially available bromide precursor.
Applications in Drug Discovery
Case Study: Serotonin 5-HT2A Receptor Agonists
The 2,5-dimethoxyphenyl moiety is a "privileged structure" in neuroscience. It forms the core of the 2C-x and DOx classes of phenethylamines, which are potent partial agonists of the 5-HT2A receptor.
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Role of Boronic Acid: In modern medicinal chemistry, 2,5-dimethoxyphenylboronic acid is coupled with halogenated heterocycles (e.g., chloropyridines, bromopyrimidines) to create biaryl analogues that retain receptor affinity but improve metabolic stability or selectivity compared to the classic phenethylamine chain.
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Mechanism of Action: The 2- and 5-methoxy groups participate in hydrogen bonding and hydrophobic interactions within the receptor binding pocket, critical for stabilizing the active conformation of the G-protein coupled receptor (GPCR).
Suzuki-Miyaura Coupling Protocol
Due to the electron-rich nature of the boronic acid, standard Suzuki conditions are generally effective, but base selection is critical to prevent deboronation.
Optimized Protocol (Self-Validating):
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Reagents:
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Aryl Halide (1.0 equiv)
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2,5-Dimethoxyphenylboronic acid (1.2–1.5 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for stability and resistance to oxidation.
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Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).
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Solvent: 1,4-Dioxane/Water (4:1 ratio).
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Procedure:
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Degas solvents thoroughly with nitrogen/argon (Oxygen inhibits the Pd(0) cycle).
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Combine reagents in a sealed vial.
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Heat to 80–90°C for 4–12 hours.
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Validation: Monitor by TLC/LCMS. The boronic acid (Rt ~low) should disappear as the biaryl product (Rt ~high) forms.
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Note: If protodeboronation (formation of 1,3-dimethoxybenzene) is observed, switch to anhydrous conditions using K₃PO₄ in Toluene/DMF.
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Figure 2: Catalytic cycle highlighting the entry point of the boronic acid.
Handling, Stability & Safety
Stability Concerns
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Anhydride Formation: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible; the presence of water/base during the reaction hydrolyzes the anhydride back to the active monomeric acid.
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Air Sensitivity: Relatively stable to air in solid form, but solutions can oxidize over time.
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Protodeboronation: Avoid strong acids.[1] The 2,5-dimethoxybenzene byproduct is a common impurity if the reaction temperature is too high (>100°C) in aqueous media.
Safety (SDS Highlights)
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Signal Word: Warning.
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Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734342: 2,5-Dimethoxyphenylboronic acid. Retrieved from [Link]
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Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
